molecular formula C9H18ClNO3 B2794213 Ethyl (4R,5R)-5-aminooxepane-4-carboxylate;hydrochloride CAS No. 2375249-48-0

Ethyl (4R,5R)-5-aminooxepane-4-carboxylate;hydrochloride

Cat. No. B2794213
M. Wt: 223.7
InChI Key: JSSMLEINJXBINU-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of oxepane, which is a seven-membered heterocyclic compound containing an oxygen atom . The specific compound you’re asking about has additional functional groups attached to the oxepane ring, including an ethyl group, an amino group, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, a similar compound, (4R,5R)-4-ethyl-5-methyloctanal, contains a total of 33 bonds, including 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 aldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, chemical formula, and the types of bonds it contains. For instance, a similar compound, (4R,5R)-4-ethyl-5-methyloctanal, has a molecular weight of 170.29178 g/mol and a chemical formula of C11H22O .

Future Directions

The future directions for a compound can include new applications or areas of research. While specific future directions for “Ethyl (4R,5R)-5-aminooxepane-4-carboxylate;hydrochloride” are not available, similar compounds like echinocandins are being researched for their potential use in treating fungal infections .

properties

IUPAC Name

ethyl (4R,5R)-5-aminooxepane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-13-9(11)7-3-5-12-6-4-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSMLEINJXBINU-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCOCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145874510

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